molecular formula C18H17ClN4O2 B2481194 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide CAS No. 1211084-26-2

3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide

Cat. No. B2481194
CAS RN: 1211084-26-2
M. Wt: 356.81
InChI Key: UVXUWQARBZTWNS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an isoxazole ring, a pyrazole ring, and a carboxamide group. Isoxazoles are a type of azole with an oxygen atom next to the nitrogen. They are known for their diverse biological activities . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Carboxamides are organic compounds with the formula R-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a nitrile oxide cycloaddition or similar method . The pyrazole could be formed through a condensation reaction of a 1,3-diketone and a hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and pyrazole rings would contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing effects of the chlorophenyl group and the electron-donating effects of the methyl groups . The carboxamide could potentially undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

Again, without specific information, we can only make general predictions. The compound’s solubility would likely be influenced by the polar carboxamide group and the less polar aromatic rings . Its melting and boiling points would likely be relatively high due to the presence of multiple rings and the potential for pi stacking interactions .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific toxicity data, it’s generally safe to assume that the compound could be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The potential biological activity of this compound could make it a candidate for further study. Future research could involve testing its activity against various bacterial or fungal strains, or investigating its potential anti-inflammatory effects .

Mechanism of Action

Target of Action

The primary targets of the compound 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide are neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system.

Mode of Action

The compound this compound interacts with its targets by binding to these channels, thereby modulating their activity . This interaction results in changes in the electrical properties of the neurons, affecting their ability to transmit signals.

Biochemical Pathways

The action of this compound on the voltage-sensitive sodium and L-type calcium channels affects several biochemical pathways. These include the regulation of neurotransmitter release, neuronal excitability, and signal propagation . The downstream effects of these changes can have significant impacts on neurological function and behavior.

Result of Action

The molecular and cellular effects of the action of this compound are diverse. By modulating the activity of voltage-sensitive sodium and L-type calcium channels, the compound can alter neuronal function and potentially influence behaviors associated with these neurons .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-10-15(16(22-25-10)11-6-3-4-8-13(11)19)18(24)20-17-12-7-5-9-14(12)21-23(17)2/h3-4,6,8H,5,7,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXUWQARBZTWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CCCC4=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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